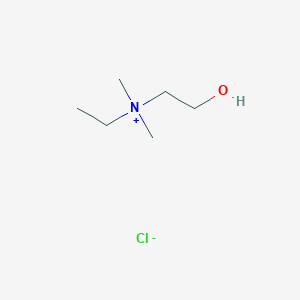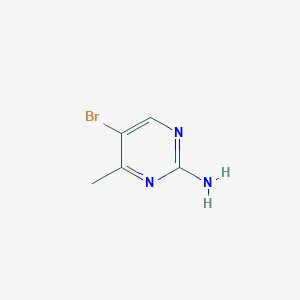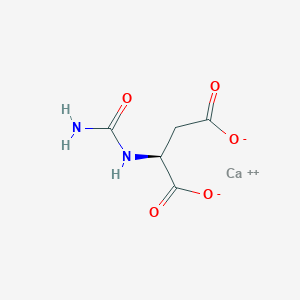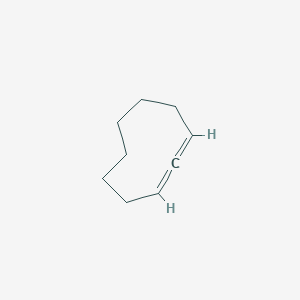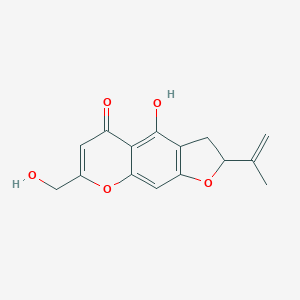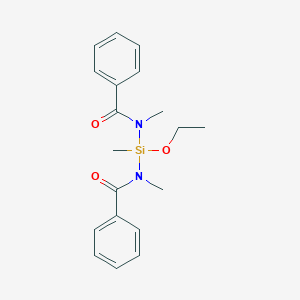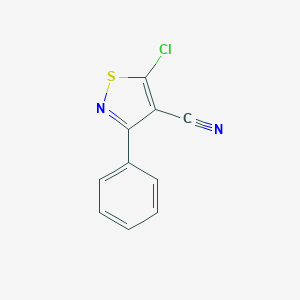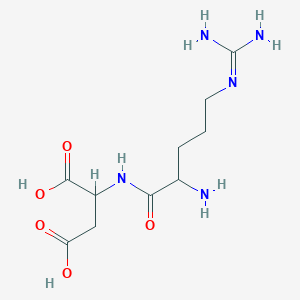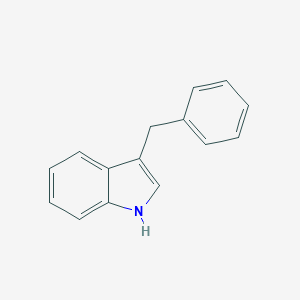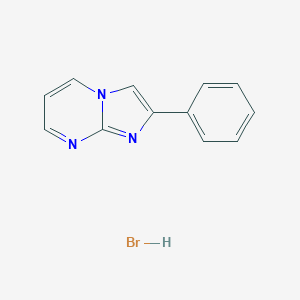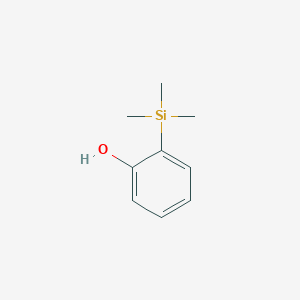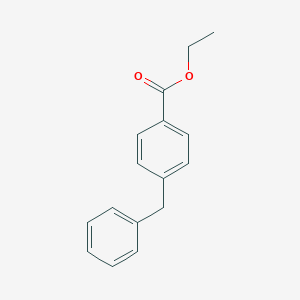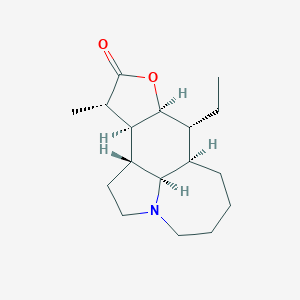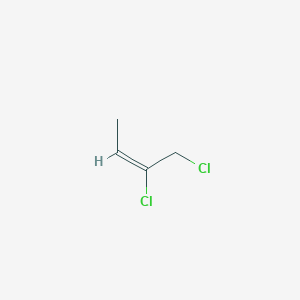
(E)-1,2-Dichloro-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,2-Dichloro-2-butene, also known as DCB, is a chemical compound that belongs to the family of chlorinated alkenes. It is a colorless liquid that is used in various industrial applications such as the production of pesticides, herbicides, and pharmaceuticals. DCB is also used as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of (E)-1,2-Dichloro-2-butene is not fully understood. However, it is believed that (E)-1,2-Dichloro-2-butene interacts with cellular components such as proteins and lipids, leading to changes in their function and structure. (E)-1,2-Dichloro-2-butene is also known to cause DNA damage, which can lead to cell death.
Effets Biochimiques Et Physiologiques
(E)-1,2-Dichloro-2-butene has been shown to have a wide range of biochemical and physiological effects. It has been shown to be toxic to various organisms, including humans. (E)-1,2-Dichloro-2-butene is known to cause liver damage, kidney damage, and lung damage. It is also known to cause reproductive toxicity and developmental toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1,2-Dichloro-2-butene is a useful chemical for laboratory experiments due to its reactivity and versatility. It can be used in the synthesis of other chemicals and in the study of chemical reactions. However, (E)-1,2-Dichloro-2-butene is also highly toxic and must be handled with care. It is important to follow proper safety protocols when working with (E)-1,2-Dichloro-2-butene.
Orientations Futures
There are several future directions for the study of (E)-1,2-Dichloro-2-butene. One area of research is the development of new pharmaceuticals based on the structure of (E)-1,2-Dichloro-2-butene. Another area of research is the study of the environmental impact of (E)-1,2-Dichloro-2-butene and its byproducts. Additionally, further research is needed to fully understand the mechanism of action of (E)-1,2-Dichloro-2-butene and its effects on cellular components.
Méthodes De Synthèse
(E)-1,2-Dichloro-2-butene is synthesized by the reaction of 1,2-butadiene with chlorine gas in the presence of a catalyst. The reaction is carried out at a temperature of 20-30°C and atmospheric pressure. The product is then purified by distillation to obtain pure (E)-1,2-Dichloro-2-butene.
Applications De Recherche Scientifique
(E)-1,2-Dichloro-2-butene is used in various scientific research applications such as the study of chemical reactions, the synthesis of other chemicals, and the development of new pharmaceuticals. (E)-1,2-Dichloro-2-butene is also used as a solvent in the extraction of plant extracts and natural products.
Propriétés
Numéro CAS |
15224-29-0 |
|---|---|
Nom du produit |
(E)-1,2-Dichloro-2-butene |
Formule moléculaire |
C4H6Cl2 |
Poids moléculaire |
124.99 g/mol |
Nom IUPAC |
(E)-1,2-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2+ |
Clé InChI |
VOGHDWQJCXXBMH-DUXPYHPUSA-N |
SMILES isomérique |
C/C=C(\CCl)/Cl |
SMILES |
CC=C(CCl)Cl |
SMILES canonique |
CC=C(CCl)Cl |
Synonymes |
(E)-1,2-Dichloro-2-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



